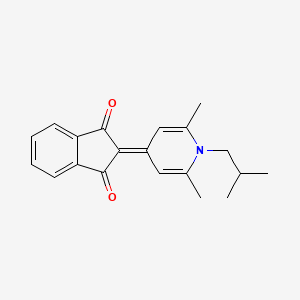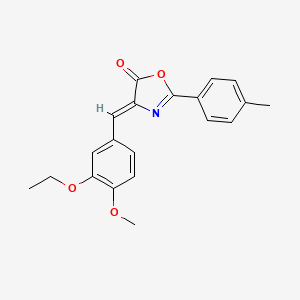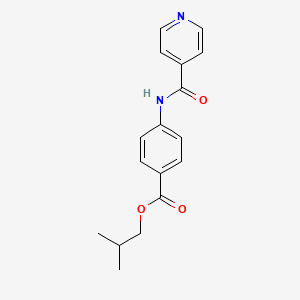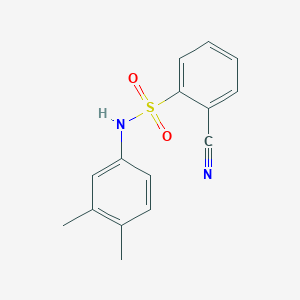
2-(1-isobutyl-2,6-dimethyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest is a complex organic molecule that involves specific functional groups and structural features that contribute to its unique physical and chemical properties. While direct studies on this specific compound are scarce, insights can be drawn from research on similar compounds to understand its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of similar compounds typically involves reactions between specific diketone precursors and aldehydes in the presence of catalysts like pyridine. For instance, compounds with structures akin to the target molecule have been synthesized through reactions involving indane-1,3-dione and pyrazole derivatives, yielding products confirmed by various spectral analyses (Asiri & Khan, 2011).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as X-ray diffraction (XRD), NMR spectroscopy, and DFT calculations. These methods help in determining the favored tautomeric isomers and provide insights into the geometrical and electronic structure of the molecules (Prasad et al., 2018).
Chemical Reactions and Properties
Compounds similar to the target molecule exhibit a range of chemical behaviors, including tautomerism, strong hydrogen bonding, and the ability to form complexes with transition metals. These characteristics are influenced by the specific functional groups present in the molecule and their interactions (Sigalov et al., 2011).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and boiling point, are crucial for understanding their behavior in different environments. While specific data on the compound may not be available, studies on similar compounds provide valuable insights. For example, the solubility and solvent effects of related compounds have been extensively studied, highlighting their interaction with various solvents (Li et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other chemicals, define the practical applications and handling of the compound. Research on analogues has shown a range of reactions, including sigmatropic rearrangements and the formation of complex structures, which can shed light on the reactivity patterns of the target molecule (Majumdar & Bhattacharyya, 2001).
Scientific Research Applications
Heterocyclic Compound Synthesis
Researchers have explored the synthesis of polyfunctional fused heterocyclic compounds via indene‐1,3‐diones. The study demonstrated the chemical reactions leading to various novel compounds, highlighting the versatility of indene-1,3-diones in synthesizing heterocyclic compounds with potential applications in material science and pharmaceuticals (Hassaneen et al., 2003).
Stimulus-Responsive Fluorescent Properties
Another study focused on D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission properties. These derivatives, including 2-methylene-1H-indene-1,3(2H)-dione, exhibited stimulus-responsive fluorescent properties, highlighting their potential for piezochromism, acidochromism, solvent-induced emission changes, and cell imaging applications (Lei et al., 2016).
Multilayered Pyridinophanes Synthesis
Research on the synthesis of multilayered 3.3pyridinophanes utilized a method involving indene-1,3-dione derivatives. This study contributes to the development of complex organic structures, potentially useful in creating new materials or in catalysis (Shibahara et al., 2008).
Nickel(II) and Copper(II) Complexes
The study on nickel(II) and copper(II) complexes with tetradentate Schiff base ligands involved the condensation of diamines with indene-1,3-dione derivatives. This research has implications for the development of metal-organic frameworks and coordination chemistry (Bhowmik et al., 2011).
properties
IUPAC Name |
2-[2,6-dimethyl-1-(2-methylpropyl)pyridin-4-ylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-12(2)11-21-13(3)9-15(10-14(21)4)18-19(22)16-7-5-6-8-17(16)20(18)23/h5-10,12H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINIXWVGHGMLHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C(N1CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-isobutyl-2,6-dimethyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aR*,8aR*)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5559810.png)
![ethyl 1-allyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5559819.png)
![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B5559824.png)
![2-(3-phenylpropyl)-8-quinoxalin-2-yl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559828.png)
![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559836.png)


![5-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-3-methylisoxazole](/img/structure/B5559854.png)
![2-{2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5559871.png)


![4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-(3-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5559888.png)
